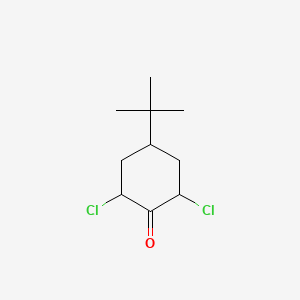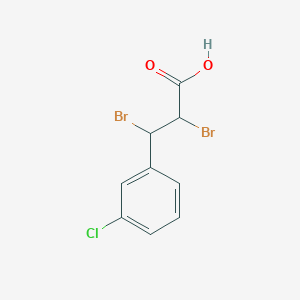
2,3-Dibromo-3-(3-chlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3-(3-chlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H7Br2ClO2 and a molecular weight of 311.41 g/mol . It is typically found as a white to off-white powder and is used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid can be achieved through the bromination of trans-cinnamic acid. This reaction involves the addition of bromine to the double bond of trans-cinnamic acid, resulting in the formation of the dibromo compound . The reaction is typically carried out in an ethanol-water mixture (1:1) to facilitate crystallization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the bromination of appropriate precursors under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms .
Applications De Recherche Scientifique
2,3-Dibromo-3-(3-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
2,3-Dibromo-3-phenylpropanoic acid: Similar in structure but lacks the chlorine atom.
2,3-Dibromo-3-(4-chlorophenyl)propanoic acid: Similar but with the chlorine atom in a different position.
2,3-Dibromopropionic acid: Lacks the phenyl and chlorine groups.
Uniqueness: 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
5431-97-0 |
|---|---|
Formule moléculaire |
C9H7Br2ClO2 |
Poids moléculaire |
342.41 g/mol |
Nom IUPAC |
2,3-dibromo-3-(3-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7Br2ClO2/c10-7(8(11)9(13)14)5-2-1-3-6(12)4-5/h1-4,7-8H,(H,13,14) |
Clé InChI |
BHVQFJAWAAQZCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C(C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


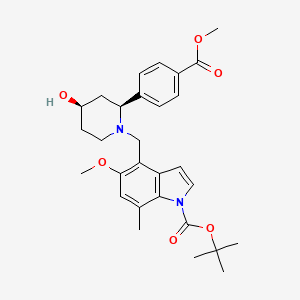
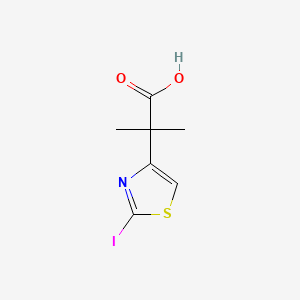
![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
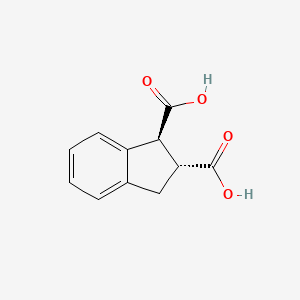
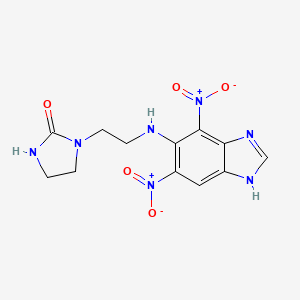
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
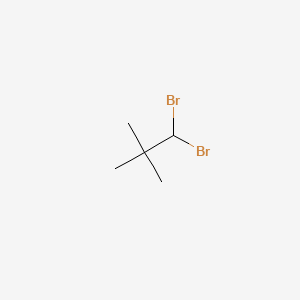
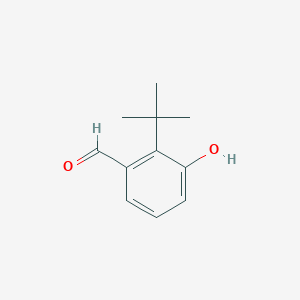
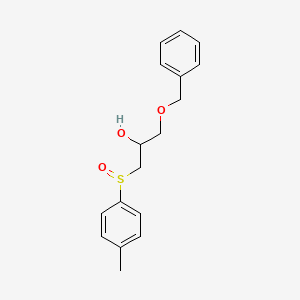
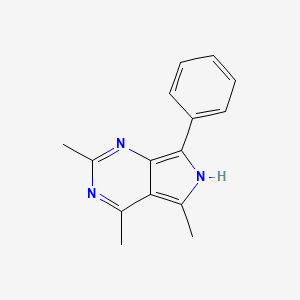
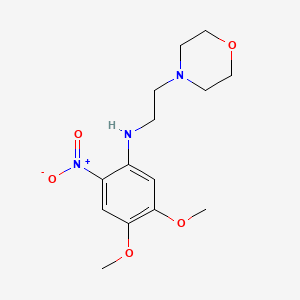
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
